molecular formula C21H24ClN3O2 B2594664 N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide CAS No. 873093-86-8

N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide

Cat. No.: B2594664
CAS No.: 873093-86-8
M. Wt: 385.89
InChI Key: RAJJTKZSCKMWSY-UHFFFAOYSA-N
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Description

N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide is a useful research compound. Its molecular formula is C21H24ClN3O2 and its molecular weight is 385.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Benzimidazole Derivatives: A compound similar to the one , involving benzimidazole, was synthesized and analyzed using NMR techniques. The structural determination was critical for understanding its chemical properties and potential applications (Li Ying-jun, 2012).

Biological Activity and Potential Therapeutic Applications

  • Neuropeptide Y Y1 Receptor Antagonists: Benzimidazole derivatives were synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs. This highlights the potential of such compounds in pharmacological applications (H. Zarrinmayeh et al., 1998).
  • Antimicrobial Activity: Studies on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives demonstrated significant antimicrobial properties, particularly against Escherichia coli and Staphylococcus aureus. Such findings suggest the utility of benzimidazole compounds in combating bacterial infections (Salahuddin et al., 2017).

Advanced Material and Chemical Applications

  • Free Radical Reactions in Ionic Liquids: A study involving ionic liquid-mediated free radical reactions showcased the transformation of lignin model compounds, suggesting the role of benzimidazole derivatives in advanced chemical processes and material science (Yingying Yang et al., 2015).

DNA Interactions and Potential Anticancer Properties

  • Inhibition of Mammalian DNA Topoisomerase I: Benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, indicating potential applications in cancer therapy or research into DNA interactions (A. S. Alpan et al., 2007).

Anti-inflammatory Applications

  • Anti-inflammatory Activity: Research on N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives demonstrated significant anti-inflammatory effects, hinting at potential therapeutic uses in treating inflammation-related conditions (R. Bhor, K. Sable, 2022).

Properties

IUPAC Name

N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-15-13-17(9-10-18(15)22)27-12-6-11-25-20-8-5-4-7-19(20)23-21(25)14-24(3)16(2)26/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJJTKZSCKMWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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